Home > Products > Screening Compounds P49562 > Demethylasterriquinone B1
Demethylasterriquinone B1 - 78860-34-1

Demethylasterriquinone B1

Catalog Number: EVT-254119
CAS Number: 78860-34-1
Molecular Formula: C32H30N2O4
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Demethylasterriquinone B1 is a prenylquinone.
Demethylasterriquinone B1 is a natural product found in Pseudomassaria with data available.

Asterriquinone B1

    Demethylasterriquinone A1

    • Relevance: The synthesis of Demethylasterriquinone A1 was used as a model system to develop a regiocontrolled synthesis for Demethylasterriquinone B1. This approach highlights the structural similarities and potential for shared synthetic strategies between these compounds. []

    (Indolyl)kojic Acid

    • Relevance: The (indolyl)kojic acid derivative was designed and synthesized as a potential insulin mimic. This compound showed promising activity by activating the insulin receptor in cell-based assays. This finding suggests that replacing the quinone moiety of Demethylasterriquinone B1 with a kojic acid derivative could provide a new class of insulin mimics with potentially improved safety profiles. []

    5E5 (Fluorinated Demethylasterriquinone B1 Analog)

    • Relevance: The development of 5E5 demonstrates the potential for modifying Demethylasterriquinone B1 to target different signaling pathways. While Demethylasterriquinone B1 primarily exhibits insulin-mimetic activity, 5E5 highlights the molecule's potential for neuroprotective therapies by activating the NGF pathway. []

    Biotin-Demethylasterriquinone Conjugate

    • Relevance: The biotinylated Demethylasterriquinone B1 derivative was crucial in identifying glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a potential target of the insulin mimic. This finding provides valuable insights into the mechanism of action of Demethylasterriquinone B1 and its potential role in insulin signaling. [, ]

    (4-Bromo)indolylkojate

      Monoindolylquinones

      • Relevance: These compounds were explored as part of a library of fluorinated analogs inspired by the NGF activating properties of the fluorinated Demethylasterriquinone B1 analog, 5E5. The synthesis and evaluation of monoindolylquinones contribute to understanding the structure-activity relationship of Demethylasterriquinone B1 and its analogs regarding NGF activation. []
      Source and Classification

      Demethylasterriquinone B1 is sourced from various fungal species. Its classification falls under the category of natural products with notable pharmacological properties. The compound's chemical formula is C32H30N2O4C_{32}H_{30}N_{2}O_{4}, and it has a molecular weight of 506.59 g/mol. It is recognized for its selective activation of insulin receptors, making it a subject of intense research in metabolic disease treatment.

      Synthesis Analysis

      The synthesis of demethylasterriquinone B1 has been achieved through multiple methodologies, primarily focusing on total synthesis techniques. Two notable synthetic routes have been documented:

      1. Base-Promoted Condensation: The initial method involves the condensation of indoles with bromanil, which results in monoaddition due to steric hindrance from the 2-isoprenylindole. The subsequent addition of another indole, specifically 7-prenylindole, yields both meta- and para-substituted bis-indolylquinones.
      2. Stille Coupling: A more refined approach utilizes Stille coupling between a 2,5-dibromobenzoquinone and an (N-isoprenylindol-3-yl)tin compound. This method allows for regioselective formation of the desired product by employing brominated quinones to guide the reaction pathway, ultimately leading to the precursor of demethylasterriquinone B1.

      These synthetic strategies not only facilitate the production of demethylasterriquinone B1 but also allow for the exploration of structural analogs that may enhance its therapeutic efficacy.

      Molecular Structure Analysis

      The molecular structure of demethylasterriquinone B1 is characterized by a complex arrangement that includes two indole moieties linked through a quinone framework. Key features include:

      • Indole Rings: These aromatic structures contribute to the compound's biological activity.
      • Quinone Functional Group: This group plays a crucial role in the redox properties and biological interactions of the molecule.

      The structural representation can be summarized by its InChI key (XMGNJVXBPZAETK-UHFFFAOYSA-N) and SMILES notation, which provide detailed information about its atomic connectivity and stereochemistry.

      Chemical Reactions Analysis

      Demethylasterriquinone B1 participates in various chemical reactions that underscore its reactivity profile:

      • Hydrolysis: The dihaloquinone products derived from indole/quinone coupling can undergo hydrolysis to yield dihydroxyquinones.
      • Receptor Interactions: The compound selectively activates insulin receptors and other tyrosine kinases, influencing downstream signaling pathways such as phosphoinositide 3-kinase and Akt activation without promoting vascular proliferation.

      These reactions highlight its potential utility in therapeutic applications, particularly in regulating glucose metabolism.

      Mechanism of Action

      The mechanism of action for demethylasterriquinone B1 involves its interaction with insulin receptors:

      • Insulin Receptor Activation: Demethylasterriquinone B1 binds to insulin receptors, leading to increased phosphorylation of the receptor's beta subunit.
      • Selective Kinase Activation: It preferentially activates Akt kinase while sparing extracellular-regulated kinase pathways, which are typically associated with proliferative effects. This selective activation pattern suggests a unique signaling profile that could mitigate some side effects associated with traditional insulin therapies.

      Research indicates that demethylasterriquinone B1's ability to modulate gene expression diverges from insulin's effects, focusing more on metabolic pathways rather than proliferative ones.

      Physical and Chemical Properties Analysis

      Demethylasterriquinone B1 possesses several notable physical and chemical properties:

      • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50.66 mg/mL.
      • Stability: Recommended storage conditions include desiccation at -20°C to maintain compound integrity.
      • Purity: The compound typically exhibits a purity level of ≥95% as determined by high-performance liquid chromatography.

      These properties are essential for laboratory handling and application in research settings.

      Applications

      Demethylasterriquinone B1 has several promising applications in scientific research:

      • Diabetes Treatment: Its role as an insulin mimetic positions it as a candidate for developing new diabetes therapies that could reduce reliance on traditional insulin injections.
      • Signal Transduction Studies: The compound's ability to selectively activate specific signaling pathways makes it valuable for studying insulin receptor biology and related metabolic processes.
      • Drug Development: Ongoing research into its structure-activity relationships may lead to novel derivatives with enhanced therapeutic profiles.
      Synthetic Methodologies and Structural Optimization

      Total Synthesis Strategies for Unsymmetrical Bis-Indolylquinones

      The total synthesis of DMAQ-B1 requires precise regiocontrol to connect dissimilar indole subunits to the quinone core. Two principal methodologies have been developed:

      • Base-Promoted Condensation: Initial approaches exploited a stepwise condensation of sterically hindered 2-isoprenylindole with bromanil (tetrabromo-1,4-benzoquinone). Monoaddition occurs selectively due to steric hindrance, allowing subsequent coupling with 7-prenylindole. However, this method yields a mixture of meta- and para-substituted bis-indolylquinones (30:70 ratio), necessitating cumbersome separation [1] [5].
      • Acid-Promoted Monoaddition: To circumvent regiochemical ambiguity, 3-bromo-2,5-dichlorobenzoquinone was employed under acetic acid catalysis. Bromine acts as a regiochemical "blocking group," directing the first indole (2-isoprenylindole) exclusively to the C5 position of the quinone. This achieves uniform monoaddition where mineral acids fail [1] [4].

      Table 1: Comparison of Key DMAQ-B1 Synthesis Strategies

      MethodConditionsRegioselectivityYieldLimitations
      Base-Promoted CondensationK₂CO₃, DMF, 25°CLow (30% meta)45%Mixture of isomers
      Acid-Promoted MonoadditionAcOH, 50°CHigh (100% para)68%Requires brominated quinone

      Regiochemical Control in Indole-Quinone Coupling Reactions

      Achieving para-substitution is critical for insulin-mimetic activity. Key insights include:

      • Electronic and Steric Effects: Unsubstituted quinones like 2,5-dichlorobenzoquinone exhibit ambiguous electrophilicity, leading to C3/C6 (meta) or C4/C5 (para) adducts. Steric bulk in 2-isoprenylindole disfavors meta addition but cannot eliminate it [1].
      • Halogen-Directed Coupling: Using 3-bromo-2,5-dichlorobenzoquinone exploits bromine’s size and electron-withdrawing properties to block C3/C6. Acetic acid promotes indole addition exclusively at C5 (para to bromine), enabling single-isomer monoadducts [4] [5].

      Stille Coupling Approaches for Para-Substituted Bis-Indolylquinones

      Stille cross-coupling resolves regiochemical challenges in the second indole coupling:

      • Mechanism: Palladium(0) catalysts (e.g., Pd(PPh₃)₄) mediate coupling between a bromo-chloro-quinone monoadduct and a prenylindolylstannane. Bromine’s superior leaving-group ability ensures coupling occurs selectively at the brominated site [1] [2].
      • Optimization: Using (7-prenylindol-3-yl)tributyltin with the monobrominated quinone precursor yields the para-substituted DMAQ-B1 precursor in >95% regioselectivity. Hydrolysis then converts dihaloquinones to the natural dihydroxyquinone [1] [5].

      Table 2: Regiochemical Outcomes in Stille Coupling

      Quinone SubstrateIndole PartnerCatalystPara:Meta Ratio
      2,5-Dibromobenzoquinone(N-Isoprenylindol-3-yl)SnBu₃Pd(PPh₃)₄100:0
      3-Bromo-2,5-dichloroquinone(7-Prenylindol-3-yl)SnBu₃Pd(PPh₃)₄98:2

      Methyl Scanning for Structure-Activity Relationship Elucidation

      "Methyl scanning" systematically evaluates DMAQ-B1’s pharmacophore by synthesizing mono- and di-methylated analogs:

      • Methodology: A scalable 4-step synthesis produced 15 methylated derivatives. Methyl groups were introduced at indole N1, C2, C4, C5, C6, or prenyl chains [2] [5].
      • Key SAR Findings:
      • N1-Methylation abolishes insulin receptor (IR) activation, indicating H-bond donation at indole NH is essential.
      • C4/C6-Methylation reduces potency by >90%, implicating these sites in receptor docking.
      • Prenyl chain methylation minimally affects activity, supporting its role as a steric spacer.

      Table 3: Methyl Scanning Impact on Insulin Mimetic Activity

      Methylation SiteIR Activation (EC₅₀ vs. DMAQ-B1)Structural Implication
      None (DMAQ-B1)1.0x (Reference)Optimal pharmacophore
      N1-Indole>100x increaseDisrupts H-bonding to receptor
      C4-Indole12x increaseSteric clash in binding pocket
      C6-Indole8x increaseAlters indole π-stacking
      Prenyl chain1.5x increaseTolerated (hydrophobic accommodation)

      Scalable Synthesis of Biotin-Conjugated Derivatives for Target Identification

      Affinity probes were designed to isolate DMAQ-B1’s receptor(s):

      • Design Rationale: Methyl scanning identified C5 of the 7-prenylindole unit as a tolerance "hotspot." A C5-polyethylene glycol (PEG)-biotin conjugate (DMAQ-B1-Bio) was synthesized without compromising IR binding [2] [5].
      • Synthesis: A 4-step route (45% overall yield) coupled biotin-PEG₄-amine to the quinone core via amidation. Crucially, Stille coupling installed the modified indole early to avoid biotin degradation [2] [5].
      • Applications: DMAQ-B1-Bio enabled pull-down assays that identified glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as an unexpected cellular target, revealing new mechanisms for insulin mimetic activity [5].

      Properties

      CAS Number

      78860-34-1

      Product Name

      Demethylasterriquinone B1

      IUPAC Name

      2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

      Molecular Formula

      C32H30N2O4

      Molecular Weight

      506.6 g/mol

      InChI

      InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3

      InChI Key

      XMGNJVXBPZAETK-UHFFFAOYSA-N

      SMILES

      CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C

      Synonyms

      demethyl-asterriquinone B1
      demethylasterriquinone B-1
      demethylasterriquinone B1
      DMAQB-1
      L 783281
      L-783,281
      L783281

      Canonical SMILES

      CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.